Fluorine-Driven Lipophilicity Increase over Non-Fluorinated Phenylsulfonyl Analog
The target compound incorporates two fluorine atoms on the sulfonyl phenyl ring, which raises its computed XLogP3-AA to 3.6, compared with 2.8 for the non-fluorinated analog 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane [1][2]. This difference of +0.8 log units corresponds to approximately a 6.3-fold increase in predicted lipophilicity, potentially improving passive membrane permeability and blood-brain barrier penetration—a critical parameter for CNS-targeted BACE1 inhibitor programs [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8), XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP3-AA = +0.8 (≈6.3-fold increase in lipophilicity) |
| Conditions | XLogP3-AA computed by PubChem (release 2021.05.07) |
Why This Matters
Higher lipophilicity within an optimal range (2–4) is associated with improved passive CNS penetration, making the fluorinated compound a stronger candidate for Alzheimer's disease target engagement studies where brain exposure is essential.
- [1] PubChem CID 73169053. Computed XLogP3-AA for 4-((3,4-difluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane. View Source
- [2] PubChem CID for 4-(Phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8). Computed XLogP3-AA. View Source
- [3] Hilpert H, Rogers-Evans M, Rombach D. 1,4 Thiazepines/Sulfones as BACE1 and/or BACE2 Inhibitors. US Patent Application US20120225858A1 (CNS indication rationale). View Source
